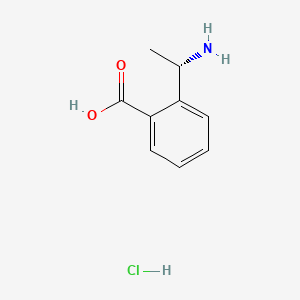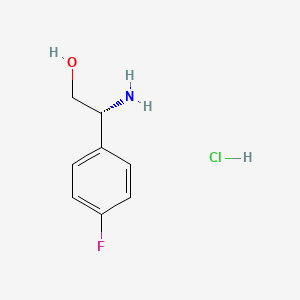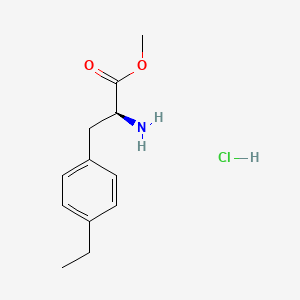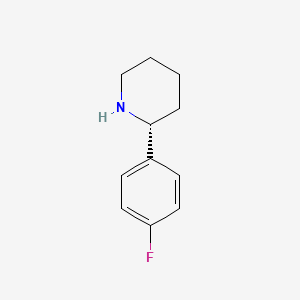
(R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
Overview
Description
(R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol: is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a fluoro group at the fourth position and a methoxy group at the third position on the phenyl ring, with an ethanol moiety attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-Fluoro-3-methoxyphenyl)acetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: (4-Fluoro-3-methoxyphenyl)acetone or (4-Fluoro-3-methoxyphenyl)acetaldehyde.
Reduction: (4-Fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanol derivatives.
Scientific Research Applications
Chemistry: (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to be used in the design of enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ethanol moiety enhances its solubility and facilitates its transport across biological membranes. The compound may exert its effects by modulating the activity of target proteins, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- (1r)-(4-Fluorophenyl)ethanol
- (1r)-(3-Methoxyphenyl)ethanol
- (1r)-(4-Methoxyphenyl)ethanol
Comparison: (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, (1r)-(4-Fluorophenyl)ethanol lacks the methoxy group, which may affect its reactivity and binding affinity. Similarly, (1r)-(3-Methoxyphenyl)ethanol and (1r)-(4-Methoxyphenyl)ethanol lack the fluoro group, which may influence their chemical stability and biological activity.
Properties
IUPAC Name |
(1R)-1-(4-fluoro-3-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBGGCJKDXCBGP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244530 | |
| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870849-57-3 | |
| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870849-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














